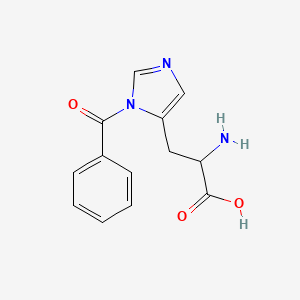

1-Benzoylhistidine

Description

BenchChem offers high-quality 1-Benzoylhistidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzoylhistidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H13N3O3 |

|---|---|

Molecular Weight |

259.265 |

IUPAC Name |

2-amino-3-(3-benzoylimidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C13H13N3O3/c14-11(13(18)19)6-10-7-15-8-16(10)12(17)9-4-2-1-3-5-9/h1-5,7-8,11H,6,14H2,(H,18,19) |

InChI Key |

JKNULIFVASCYFP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)N2C=NC=C2CC(C(=O)O)N |

Origin of Product |

United States |

Reaction Intermediates and Transition States:computational Models Have Successfully Located the Transition State Ts for the Initial Cycloaddition. the Calculated Energy Barrier for This Step Dictates the Reaction Rate. Following the Formation of the Initial Endoperoxide Intermediate Int , the Molecule Can Undergo Further Transformations. These Subsequent Steps Can Be Influenced by the Presence of Substituents on the Imidazole Ring and the Solvent Environment.nih.govfor Instance, the Benzoyl Group at the N1 Position of 1 Benzoylhistidine Would Influence the Stability and Subsequent Reaction Pathways of the Endoperoxide Intermediate Compared to Unsubstituted Histidine.nih.govdft Studies Have Mapped out Pathways Where the Initial Endoperoxide Rearranges to Form Isomeric Hydroperoxides, Which Can then Lead to Ring Opened Products or Other Stable Oxidized Forms.researchgate.netnih.gov

The table below, based on computational studies of the core histidine reaction with singlet oxygen, summarizes the key energetic features of the initial photooxidation steps. These values provide a quantitative basis for understanding the reaction mechanism.

| Species | Description | Calculated Gibbs Free Energy Barrier (ΔG‡) in Water (kcal/mol) | Computational Method |

|---|---|---|---|

| TS1 | Transition state for the [4+2] cycloaddition of ¹O₂ to the imidazole (B134444) ring. | 8.6 | CCSD(T)/cc-pVTZ//B3LYP/cc-pVTZ + COSMO |

| INT1 | 2,5-endoperoxide intermediate formed after cycloaddition. | -6.1 (Relative Energy) | CCSD(T)/cc-pVTZ//B3LYP/cc-pVTZ + COSMO |

Data adapted from the theoretical study on histidine by Méndez-Hurtado et al., Chem. Eur. J., 2012. nih.gov The values serve as a model for the reactivity of the imidazole moiety in 1-Benzoylhistidine.

These computational models are crucial for interpreting experimental observations, such as the identification of final oxidation products, by providing a step-by-step map of the reaction pathway and identifying the most energetically favorable routes. researchgate.netcuny.edu

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Benzoylhistidine

Reactivity with Biological Nucleophiles (e.g., thiols, amines)

1-Benzoylhistidine, as an N-acyl imidazole (B134444) derivative, functions as a potent acylating agent. nih.govresearchgate.net The core of its reactivity lies in the N-acyl imidazole moiety, which is significantly more susceptible to nucleophilic attack at the carbonyl carbon compared to standard amides. nih.gov This heightened reactivity is attributed to the imidazole ring being an effective leaving group. The reactivity of such compounds can be modulated by the substituents on the imidazole ring or the nature of the acyl group. kyoto-u.ac.jp

Biological systems are rich in nucleophilic species, primarily featuring thiol groups (from cysteine residues) and amine groups (from lysine (B10760008) residues and N-termini of proteins). The interaction of 1-Benzoylhistidine with these nucleophiles is characterized by a nucleophilic acyl substitution mechanism.

Thiols (R-SH) are powerful biological nucleophiles due to the high polarizability and acidity of the sulfhydryl group. mdpi.comebsco.com In a biological context, the deprotonated form, the thiolate anion (R-S⁻), is an even more potent nucleophile. The reaction between 1-Benzoylhistidine and a thiol-containing molecule proceeds via a nucleophilic acyl substitution pathway.

The reaction mechanism involves the attack of the nucleophilic sulfur atom on the electrophilic carbonyl carbon of the benzoyl group. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, and the carbon-nitrogen bond of the imidazole ring cleaves. This results in the transfer of the benzoyl group to the thiol, forming a thioester, with imidazole being released as the leaving group.

Reaction Scheme with Thiols:

Step 1: Nucleophilic Attack The sulfur atom of the thiol attacks the carbonyl carbon of 1-Benzoylhistidine.

Step 2: Formation of Tetrahedral Intermediate A short-lived intermediate is formed where the carbonyl oxygen carries a negative charge, and both the thiol and the imidazole ring are attached to the former carbonyl carbon.

Step 3: Leaving Group Departure The intermediate collapses, reforming the carbonyl double bond and expelling the imidazole ring, which is a stable leaving group. The final products are the S-benzoyl derivative of the thiol (a thioester) and imidazole.

Primary and secondary amines (R-NH₂) are also significant biological nucleophiles, with the lone pair of electrons on the nitrogen atom driving their reactivity. chemguide.co.uk The reaction of 1-Benzoylhistidine with an amine follows a similar nucleophilic acyl substitution mechanism as seen with thiols. libretexts.org This reaction is fundamental to processes like the chemical modification of proteins at lysine residues.

Reaction Scheme with Amines:

Step 1: Nucleophilic Attack The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of 1-Benzoylhistidine.

Step 2: Formation of Tetrahedral Intermediate A zwitterionic tetrahedral intermediate is formed.

Step 3: Proton Transfer A proton is typically transferred from the nitrogen to another base or to the imidazole leaving group as it departs.

Step 4: Leaving Group Departure The imidazole ring is eliminated, and the carbonyl double bond is restored, yielding the final N-benzoylated amine product (an amide). libretexts.org

The table below summarizes the reactivity of 1-Benzoylhistidine with representative biological nucleophiles.

| Nucleophile Class | Example Nucleophile | Reaction Type | Product 1 (Acylated Nucleophile) | Product 2 (Leaving Group) |

|---|---|---|---|---|

| Thiol | Cysteine | Acyl Transfer (Thioesterification) | S-Benzoylcysteine | Imidazole |

| Amine | Lysine (ε-amino group) | Acyl Transfer (Amidation) | Nε-Benzoyllysine | Imidazole |

Advanced Spectroscopic and Computational Approaches for 1 Benzoylhistidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and dynamics of molecules. nih.govnih.gov It is instrumental in elucidating reaction mechanisms and characterizing the structure of intermediates and final products. chemrxiv.orgwiley.com

Application of ¹H, ¹³C, and ¹⁵N NMR for Intermediate and Product Characterization

Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR are fundamental tools for the structural analysis of 1-Benzoylhistidine and its derivatives. nih.govresearchgate.net By analyzing the chemical shifts, coupling constants, and signal intensities, researchers can identify the different parts of the molecule and how they are connected. researchgate.net For instance, in studies of caffeine, a molecule with a heterocyclic structure akin to the imidazole (B134444) ring of histidine, a combination of 1D and 2D NMR techniques like HETCOR and COLOC has been used for unambiguous signal assignment. researchgate.net

The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to their local electronic environment. nih.gov This sensitivity allows for the detailed characterization of reaction intermediates and products. For example, changes in the chemical shifts of the imidazole ring protons and carbons can indicate the site of benzoylation and any subsequent reactions. While specific NMR data for 1-Benzoylhistidine is not abundant in the provided search results, the principles of NMR spectroscopy suggest that distinct signals would be observable for the benzoyl group and the histidine moiety.

Table 1: Predicted NMR Signal Types for 1-Benzoylhistidine

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | Aromatic (Benzoyl) | 7.0 - 8.5 | Multiple signals due to different positions on the phenyl ring. |

| ¹H | Imidazole Ring | 7.0 - 8.0 | Chemical shifts are sensitive to pH and tautomeric form. |

| ¹H | α-CH | 4.0 - 5.0 | Position adjacent to the carboxyl and amino groups. |

| ¹H | β-CH₂ | 3.0 - 3.5 | Protons adjacent to the imidazole ring. |

| ¹³C | Carbonyl (Benzoyl) | 165 - 175 | Deshielded due to the electronegative oxygen atom. |

| ¹³C | Aromatic (Benzoyl) | 120 - 140 | Multiple signals for the different carbon atoms in the phenyl ring. |

| ¹³C | Imidazole Ring | 115 - 140 | Chemical shifts vary significantly with protonation state. |

| ¹⁵N | Imidazole Ring | 200 - 270 | Highly sensitive to protonation and hydrogen bonding. nih.gov |

This table is predictive and based on general principles of NMR spectroscopy and data for related compounds. Actual values may vary based on solvent and other experimental conditions.

Investigation of pH-Dependent Tautomeric Forms and Protonation States

The imidazole side chain of histidine can exist in different protonation states and tautomeric forms depending on the pH of the solution. nih.gov These states are the cationic imidazolium (B1220033) form at low pH, and two neutral tautomers (the Nτ-H and Nπ-H forms) near neutral pH. nih.govnih.gov NMR spectroscopy is exceptionally well-suited to study these pH-dependent phenomena. rsc.org

As the pH changes, the chemical shifts of the imidazole ring's ¹H, ¹³C, and ¹⁵N nuclei will change, providing a detailed picture of the protonation and tautomeric equilibria. nih.govresearchgate.net For example, a study on histidine itself showed that the ¹⁵N chemical shifts of the imidazole nitrogens are particularly sensitive reporters of the tautomeric state. nih.gov The Nδ1 peak at 249.4 ppm was indicative of the neutral τ tautomer. nih.gov Similarly, for 1-Benzoylhistidine, one would expect to observe distinct NMR signals corresponding to the different protonation states of the imidazole ring, allowing for the determination of the pKa values of the ionizable groups. The interconversion rates between these forms can also be studied using advanced NMR techniques that measure relaxation rates. nih.gov

Mass Spectrometry (MS) for Identification of Reaction Products and Pathway Mapping

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for identifying unknown compounds, elucidating molecular structures, and mapping reaction pathways. mtoz-biolabs.comucdavis.edu

High-Resolution MS for Oxidative Adducts and Cross-linked Species

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. semanticscholar.org This capability is crucial for identifying oxidative adducts and cross-linked species of 1-Benzoylhistidine that may form during chemical reactions or under physiological stress.

For instance, in the study of protein cross-linking, HRMS is used to identify peptides that have become covalently linked. semanticscholar.orgnih.gov The same principle applies to 1-Benzoylhistidine. Photooxidation of N-benzoyl-L-histidine has been shown to produce dimeric cross-linked products. researchgate.net The structure of these cross-links, such as a dimer formed between the Cδ2 of one histidine residue and the Nε2 of another, was determined using a combination of MS and NMR. researchgate.net The formation of such His-His cross-links is often mediated by singlet oxygen. researchgate.net

The use of chemical cross-linkers combined with enzymatic cleavage and subsequent MS analysis is a common strategy to study protein structures and interactions. nih.gov In the context of 1-Benzoylhistidine, HRMS could be used to identify various adducts, such as those formed by reaction with reactive oxygen species or other molecules. The accurate mass of the product would allow for the deduction of the added chemical group. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting fragment ions. nih.govaocs.org

Table 2: Potential Mass Adducts of 1-Benzoylhistidine Detectable by HRMS

| Modification | Mass Change (Da) | Potential Cause |

| Oxidation | +16 | Reaction with reactive oxygen species (e.g., addition of a hydroxyl group). |

| Dimerization | + Molecular Weight of 1-Benzoylhistidine | Cross-linking reaction between two molecules. researchgate.net |

| Adduct with Glutathione (B108866) | +305.0678 | Reaction with a common cellular antioxidant. |

| Sodium Adduct [M+Na]⁺ | +22.9898 | Common adduct in electrospray ionization MS. ucdavis.edu |

| Potassium Adduct [M+K]⁺ | +38.9637 | Common adduct in electrospray ionization MS. |

This table provides examples of potential modifications and adducts. The exact mass changes would be determined with high precision by HRMS.

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational methods, including quantum chemical calculations and molecular dynamics simulations, provide theoretical insights that complement experimental data, offering a deeper understanding of the properties and reactivity of 1-Benzoylhistidine. researchgate.netunipd.it

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. uci.eduresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying systems of the size of 1-Benzoylhistidine. uci.edu DFT can be used to predict a variety of ground-state properties, including molecular geometry, vibrational frequencies (which can be compared to IR spectra), and NMR chemical shifts. plos.org

Furthermore, DFT is a powerful tool for investigating reaction mechanisms and energetics. chemrxiv.orgnih.gov By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a particular reaction pathway. chemrxiv.orgnih.gov For example, DFT calculations have been used to study the reaction energies of organic polysulfides and the mechanisms of signal amplification in reversible exchange processes. chemrxiv.orgnih.gov In the context of 1-Benzoylhistidine, DFT could be employed to study the energetics of its synthesis, its tautomeric equilibrium, and its potential reaction pathways, such as oxidation or cross-linking. The choice of the functional, such as B3LYP or M06-2X, is crucial for obtaining accurate results. plos.orgchemrxiv.org

Time-Dependent DFT (TD-DFT) for Excited State Dynamics and Photoreactivity

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. researchgate.netmdpi.com It extends the concepts of ground-state DFT to describe the response of electrons to time-dependent electromagnetic fields, such as light, making it an essential tool for predicting and understanding UV-visible absorption spectra, excited-state properties, and photochemical reaction pathways. researchgate.netresearchgate.net By calculating the energies of various excited states and the probabilities of transitions to these states (oscillator strengths), TD-DFT allows for the simulation of absorption spectra and provides insights into the nature of the electronic transitions, such as n→π* or π→π* excitations localized on specific chromophores or charge-transfer (CT) transitions between different parts of a molecule. mdpi.comresearchgate.net

The photoreactivity of 1-Benzoylhistidine is of significant interest, particularly in the context of photosensitized oxidation reactions. In many documented scenarios, the reactivity of the histidine moiety is not initiated by direct absorption of light by the 1-Benzoylhistidine molecule itself. Instead, the reaction is mediated by a photosensitizer (e.g., Rose Bengal) in a Type II process. wayne.edu In this mechanism, the sensitizer (B1316253) absorbs light, transitions to an excited triplet state, and then transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). wayne.edu This singlet oxygen is the species that subsequently reacts with the electron-rich imidazole ring of 1-Benzoylhistidine. researchgate.netnih.gov

While this indirect pathway is common, a theoretical investigation of the intrinsic photochemistry of 1-Benzoylhistidine via TD-DFT would still provide valuable information. A TD-DFT calculation would characterize the molecule's excited states upon direct irradiation. The primary chromophores in 1-Benzoylhistidine are the benzoyl group and the imidazole ring. TD-DFT could predict the energies of the following transitions:

Locally Excited (LE) states: These would correspond to π→π* transitions within the aromatic system of the benzoyl group or within the imidazole ring.

Charge-Transfer (CT) states: These transitions would involve the transfer of electron density between the benzoyl and histidine moieties.

The relative energies of these states are critical for determining the molecule's potential for direct photoreactivity. For instance, if a low-lying triplet state were accessible, it could act as an intramolecular sensitizer, though this is less commonly discussed than intermolecular sensitization. The accuracy of TD-DFT predictions depends heavily on the choice of the exchange-correlation functional, with hybrid functionals often being necessary for reliable results. tandfonline.comacs.org Understanding these intrinsic electronic properties is fundamental for a complete picture of the molecule's behavior under UV irradiation, even when photosensitized pathways dominate. nih.govmdpi.comcoe-mecs.at

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling, primarily using Density Functional Theory (DFT), is indispensable for elucidating the complex mechanisms of chemical reactions by mapping out the potential energy surface and characterizing the structures of transient species like reaction intermediates and transition states. acs.orgdntb.gov.ua For 1-Benzoylhistidine, a key reaction that has been modeled is its oxidation by singlet oxygen (¹O₂), which is the reactive species in many photodynamic processes. rsc.org

Theoretical studies on the reaction of ¹O₂ with histidine provide a robust framework for understanding the reactivity of 1-Benzoylhistidine, as the reaction center is the imidazole ring. researchgate.netnih.gov The mechanism proceeds through several key steps that have been characterized computationally.

Research on 1 Benzoylhistidine As a Biorelevant Model in Peptide and Protein Chemistry

Mimicry of Histidine Residue Reactivity in Protein Oxidation Processes

Histidine residues in proteins are susceptible to oxidative damage, which can be initiated by various factors including light exposure and the presence of catalytic redox-active metals. encyclopedia.pub The imidazole (B134444) ring of histidine is particularly vulnerable to attack by reactive oxygen species (ROS). researchgate.net Model studies, often employing simplified structures like 1-benzoylhistidine or short histidine-containing peptides, are crucial for understanding these complex reactions. acs.orgnih.govacs.orgduke.eduosti.gov

Photo-oxidative Damage Mechanisms of Histidine within Peptides

Photo-oxidation of amino acid residues in proteins can occur through direct absorption of UV-B radiation or indirectly through photosensitized processes involving endogenous or exogenous sensitizers that absorb UV-A and/or visible light. conicet.gov.ar These photosensitizers can generate reactive species, including singlet oxygen (¹O₂), which then react with amino acid residues. conicet.gov.arportlandpress.com Histidine is one of the amino acids susceptible to oxidation under light stress. researchgate.net The photo-oxidation of histidine can lead to various products, including oxidized histidine species and cross-linking products. researchgate.net

Role of Singlet Oxygen in Imidazole Ring Modification

Singlet oxygen (¹O₂) plays a significant role in the modification of the histidine imidazole ring. The reaction between singlet oxygen and histidine is markedly different from that with hydroxyl radicals. While hydroxyl radicals can directly yield stable oxidized imidazole compounds like 2-oxo-histidine, singlet oxygen introduces a highly reactive and temporal endoperoxide intermediate at the imidazole ring. frontiersin.org This endoperoxide can then react with a nucleophile to form a stable imidazole adduct. frontiersin.org Theoretical studies support that the initial step involves a Diels-Alder addition of singlet oxygen to the imidazole ring, forming an endoperoxide. nih.gov This intermediate can subsequently evolve through different pathways, leading to hydroperoxides and eventually to ring-opened or cyclized oxidized products. nih.gov Substituents on the N1-imidazole ring can influence the evolution of the endoperoxide. nih.gov Studies using histidine analogs and model peptides have shown that singlet oxygen reacts with the imidazole ring to form an endoperoxide intermediate, which can convert into 2-oxo-histidine and other intermediates. acs.orgnih.gov

Investigation of Intermolecular and Intramolecular Cross-linking in Model Systems

Oxidative conditions can lead to the formation of covalent cross-links between amino acid residues within proteins, resulting in aggregation. researchgate.net Model studies with short peptides have been used to investigate these cross-linking reactions. acs.orgnih.gov

Formation of His-His Cross-links via Photo-oxidation

Photo-oxidation can induce the formation of histidine-histidine (His-His) cross-links. nih.govresearchgate.netfishersci.iefishersci.nl A proposed mechanism for His-His cross-linking involves the reaction of singlet oxygen with histidine to form a reactive intermediate (His + 32 intermediate), which is then susceptible to nucleophilic attack by the imidazole ring of another histidine residue, followed by water elimination to form the cross-link. acs.orgnih.gov This mechanism is consistent with findings from studies on photo-oxidized antibodies where His-His cross-links were characterized. acs.orgnih.gov The formation of His-His cross-links has been observed in model peptides under photo-oxidative conditions. acs.orgnih.gov Studies on copper-catalyzed oxidation of histidine-containing peptides have also revealed the formation of intramolecular His-His cross-links, particularly between adjacent histidine residues in bis-His motifs. acs.orgduke.edunih.gov

Cross-linking with Other Amino Acid Side Chains (e.g., Tryptophan, Lysine (B10760008), Tyrosine)

Histidine can also cross-link with other amino acid residues under oxidative conditions. Studies have reported the formation of cross-links between histidine and lysine, cysteine, tryptophan, and tyrosine. researchgate.netfishersci.iefishersci.ptresearchgate.net For instance, histidine can react with nucleophilic amino acids like lysine to form covalent cross-links, a process that can be induced by reactive oxygen species. researchgate.netencyclopedia.pub Mass spectrometry-based approaches have identified histidine-lysine, tyrosine-tyrosine, tyrosine-tryptophan, and tyrosine-lysine cross-links in proteins exposed to photo-oxidation. researchgate.netnih.gov Riboflavin-induced oxidation, for example, can lead to cross-linking in proteins rich in histidine, lysine, tyrosine, and tryptophan. encyclopedia.pub

Chemical Basis of Protein Structure and Function Modulation by Histidine Oxidation (Excluding Clinical Outcomes)

Oxidative modifications of amino acid residues, including histidine, can have significant impacts on protein structure and function. nih.govresearchgate.net These modifications can lead to protein aggregation, loss of bioactivity, and altered interactions. nih.gov The formation of protein cross-links, such as His-His cross-links, can contribute to the formation of high molecular weight species and aggregation. nih.gov While histidine oxidation can lead to various products, including 2-oxo-histidine and ring-opened products, the formation of cross-links directly impacts the covalent structure of the protein. acs.orgduke.eduresearchgate.net The chemical changes to the histidine residue and the formation of cross-links can alter the protein's conformation, stability, and its ability to interact with other molecules. For example, in the context of metal-catalyzed oxidation, the binding of metal ions to histidine can lead to the generation of reactive species that damage the protein structure. encyclopedia.pubmdpi.com Moderate oxidation can sometimes improve certain protein properties or make them more accessible to enzymes, while extensive oxidation can lead to more compact and less accessible structures. mdpi.commdpi.com

Contribution to Understanding Oxidative Stress at a Molecular Level

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a significant role in various physiological and pathological processes. imrpress.com Histidine residues in proteins are particularly susceptible to oxidative modification due to the unique properties of the imidazole ring. nih.gov Studying the oxidative chemistry of histidine, often using model compounds, is crucial for understanding the molecular mechanisms of oxidative damage and the antioxidant capacity of histidine-containing peptides and proteins. 1-Benzoylhistidine serves as a biorelevant model compound in this context, allowing for focused investigation of the imidazole ring's reactivity under oxidative conditions.

Formation of 2-Oxo-imidazole-Containing Derivatives and Their Chemical Properties

Oxidation of histidine residues can lead to the formation of several products, with 2-oxohistidine (B12328305) being a prominent and stable marker of oxidative damage in biological systems. wikipedia.org The formation of 2-oxohistidine typically arises from the reaction of histidine with reactive oxygen species, often catalyzed by metal ions like copper and iron in the presence of hydrogen peroxide (Fenton chemistry). nih.govwikipedia.org This metal-catalyzed oxidation is considered a significant pathway for histidine modification in proteins. nih.gov

The chemical properties of 2-oxohistidine differ from those of the parent histidine residue. The conversion involves the insertion of an oxygen atom into the imidazole ring, leading to altered charge distribution, hydrogen bonding capabilities, and metal chelation affinity. nih.gov These changes can have significant impacts on the structure and function of proteins containing oxidized histidine residues. nih.gov

Studies using model systems and peptides have investigated the mechanisms of 2-oxohistidine formation. For instance, the reaction between histidine and hydroxyl radicals can lead to the formation of a histidinyl radical, which can subsequently react with molecular oxygen to form a peroxyl radical, ultimately leading to 2-oxohistidine. wvu.edu The oxidation of the imidazole ring can be site-specific, with the addition of a hydroxyl radical often occurring at the C-2 position of the imidazole ring. nih.gov

The stability of 2-oxohistidine makes it a useful biomarker for assessing the extent of protein oxidation under oxidative stress conditions. wikipedia.org While the detailed biophysical and biochemical properties of 2-oxohistidine are still being elucidated, research using synthetic peptides containing this modification is helping to understand its interactions with cellular proteins and its potential roles in redox-related cellular functions. nih.gov

Chemical Mechanisms of Antioxidant Capacity Related to Histidine Oxidation

Histidine and histidine-containing peptides exhibit antioxidant properties through several mechanisms, many of which are directly related to the reactivity of the imidazole ring and its oxidation products. One key mechanism is the scavenging of reactive oxygen and nitrogen species. The imidazole ring can react with various radicals, including hydroxyl radicals and peroxyl radicals. wvu.edumdpi.com This radical scavenging ability helps to neutralize damaging species and protect other biomolecules from oxidation.

Another important mechanism is the chelation of metal ions, particularly transition metals like copper and iron, which are involved in the generation of highly reactive species through Fenton-type reactions. nih.govmdpi.comnih.govtandfonline.com Histidine's imidazole ring has a strong affinity for these metal ions, and by binding them, it can reduce their availability for catalyzing oxidative reactions. nih.govmdpi.comnih.govtandfonline.com

The antioxidant functions of histidine can also involve the modulation of enzymatic antioxidant defenses. Studies have indicated that histidine supplementation can influence the activity and expression of antioxidant enzymes like catalase and glutathione (B108866) peroxidase. mdpi.comnih.govmdpi.com

The study of 1-benzoylhistidine and its reactions under oxidative conditions provides valuable insights into these mechanisms, helping to clarify the specific chemical transformations occurring at the histidine imidazole ring during oxidative stress and its role in mitigating oxidative damage.

Data Table: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| 1-Benzoylhistidine | C₁₃H₁₃N₃O₃ | 259.26 nih.gov | 152263 nih.gov |

| Histidine | C₆H₉N₃O₂ | 155.15 | 773 |

| 2-Oxohistidine | C₆H₇N₃O₃ | 169.14 wikipedia.orgnih.gov | 49867436 nih.gov |

Applications of 1 Benzoylhistidine in Advanced Chemical and Bio Catalytic Systems

Design and Development of Artificial Metalloenzymes and Metallopeptides

Artificial metalloenzymes, which combine the catalytic prowess of transition metals with the specific recognition and scaffold properties of proteins or peptides, represent a frontier in catalyst design. The histidine residue, with its imidazole (B134444) side chain, is a common metal-coordinating ligand in natural metalloenzymes. N-acylated histidine derivatives, such as 1-benzoylhistidine, offer a modified scaffold for creating novel catalytic activities.

Utilization of 1-Benzoylhistidine as a Ligand Scaffold for Metal Complexation

While the direct use of 1-benzoylhistidine as a ligand in artificial metalloenzymes is not extensively documented in readily available literature, the principles of its application can be inferred from studies on related N-acylated amino acid derivatives. The benzoyl group can influence the steric and electronic properties of the histidine's imidazole ring, thereby modulating the coordination environment of a complexed metal ion. This modification can impact the catalytic activity and selectivity of the resulting metalloenzyme. For instance, N-acylated amino acid hydrazides have been successfully used to create transition metal complexes with notable biological and catalytic activities. mdpi.com The benzoyl group in 1-benzoylhistidine could serve to fine-tune the ligand's properties for specific catalytic applications.

Mimicry of Natural Enzyme Active Sites for Catalytic Transformations

The design of molecules that mimic the active sites of natural enzymes is a key strategy in developing novel catalysts. Histidine is a crucial component of many enzyme active sites, where it can act as a general acid, a general base, or a metal ligand. By modifying the histidine molecule, for example through N-acylation to form 1-benzoylhistidine, researchers can create simplified models to study enzyme mechanisms or to develop catalysts with tailored properties. While specific examples of 1-benzoylhistidine being used to mimic a particular enzyme's active site are not prevalent in the reviewed literature, the concept is well-established with other histidine derivatives. For example, self-assembled structures of Fmoc-Histidine with hemin (B1673052) have been used to create peroxidase-mimetic catalysts, where modifications to the histidine imidazole group influence the catalytic activity. researchgate.net

Enzymatic Activity and Kinetic Studies with 1-Benzoylhistidine Derivatives as Substrates

1-Benzoylhistidine and its derivatives serve as valuable tools for investigating the substrate specificity and catalytic mechanisms of various enzymes, particularly peptidases. The presence of the benzoyl group provides a convenient spectroscopic handle for monitoring enzymatic activity and allows for the systematic study of enzyme-substrate interactions.

Investigations of Carboxypeptidase Substrate Specificity

To illustrate the type of data obtained from such studies, the following interactive table presents hypothetical kinetic parameters for the hydrolysis of various N-benzoyl amino acids by Carboxypeptidase A, based on the general understanding of its substrate specificity.

| Substrate | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m (M⁻¹s⁻¹) |

| N-Benzoyl-L-Phenylalanine | 100 | 0.1 | 1,000,000 |

| N-Benzoyl-L-Tyrosine | 80 | 0.15 | 533,333 |

| N-Benzoyl-L-Leucine | 60 | 0.2 | 300,000 |

| N-Benzoyl-L-Histidine | 20 | 0.5 | 40,000 |

| N-Benzoyl-L-Alanine | 5 | 1.0 | 5,000 |

This table is illustrative and does not represent actual experimental data found in the search results.

Role in Prebiotic Chemistry and the Genesis of Coded Amino Acids

The origin of the 20 proteinogenic amino acids and the development of the genetic code are fundamental questions in prebiotic chemistry. Chemical transformations of simple, prebiotically plausible molecules into more complex structures are of great interest in this field. N-acylated amino acids like 1-benzoylhistidine have been implicated in pathways that could have led to the diversification of amino acids on the early Earth.

One significant study explored the oxidation of N-benzoyl-L-histidine methyl ester (Bz-His-OMe) as a potential route for the interconversion of amino acids, a process that could have been important in the evolution of the genetic code. ias.ac.in This research demonstrated that Bz-His-OMe could be transformed into precursors for glutamine, providing a plausible chemical link between these two amino acids. ias.ac.in The benzoyl group in these experiments serves as a protecting group and a model for a plausible prebiotic acylating agent.

The study highlights a pathway for the transformation of one coded amino acid into another, suggesting a mechanism for the expansion and refinement of the amino acid alphabet during chemical evolution. The transformation of the imidazole side chain of histidine to a derivative that can be converted to glutamine is a key finding, as it establishes a chemical relationship between two amino acids that are not obviously structurally related. ias.ac.in This work provides experimental support for the idea that the genetic code evolved through chemical processes that allowed for the synthesis of new amino acids from existing ones.

Model Studies for Amino Acid and Peptide Transformations in Prebiotic Environments

In the exploration of prebiotic chemical pathways that may have led to the emergence of life, researchers utilize model compounds to investigate the plausibility of various transformations. While direct evidence for the specific role of 1-Benzoylhistidine in prebiotic environments is not extensively documented, its structural components—an N-acylated amino acid with a catalytically active imidazole side chain—make it a relevant model for studying the formation of peptides and the transformation of amino acids on the early Earth. The study of analogous N-acyl-histidine derivatives and imidazole-containing molecules provides a framework for understanding the potential contributions of compounds like 1-Benzoylhistidine to prebiotic chemistry.

The imidazole group of histidine is a key functional moiety in modern biochemistry, most notably for its role as a general acid-base catalyst in enzyme active sites. This catalytic activity is attributed to the ability of the imidazole ring to accept and donate protons at near-neutral pH. This functionality has led to investigations into the catalytic potential of histidine and its derivatives in prebiotic peptide synthesis. The charge relay system (-N=C-N-) within the imidazole ring is considered essential for the formation of critical bonds, such as phosphodiester and pyrophosphate bonds in oligonucleotides. nih.govresearchgate.net

Model studies have demonstrated the catalytic efficacy of histidine-containing molecules in prebiotic scenarios. For instance, the dipeptide histidyl-histidine has been shown to significantly enhance the condensation of glycine (B1666218) into longer oligomers in a simulated prebiotic environment involving wet-dry cycles on clay surfaces. nih.govnasa.gov In these experiments, histidyl-histidine acted as a true catalyst, with each molecule facilitating the formation of multiple peptide bonds. nih.govnasa.gov This suggests that simple peptides containing histidine could have functioned as primitive protoenzymes.

While histidyl-histidine showed considerable catalytic activity, other related molecules, including free histidine and N-acetylhistidine, exhibited only slight enhancements in the same system. nih.govnasa.gov This highlights the importance of the specific molecular structure in determining catalytic efficiency. The N-benzoyl group in 1-Benzoylhistidine, being bulkier and electronically different from an acetyl group, could theoretically modulate the catalytic activity of the imidazole side chain in a distinct manner, although specific research on this is lacking.

The following table summarizes the catalytic enhancement observed for different histidine-related compounds in the oligomerization of glycine, providing a basis for contextualizing the potential, yet unstudied, role of 1-Benzoylhistidine.

| Catalyst | Enhancement of Glycine Oligomerization | Turnover Number (moles of additional glycine per mole of catalyst) | Reference |

|---|---|---|---|

| Histidyl-histidine | Up to 3-fold or greater | Up to 52 | nih.govnasa.gov |

| N-acetylhistidine | Slight enhancement | Not reported | nih.govnasa.gov |

| Histidine | Slight enhancement | Not reported | nih.govnasa.gov |

| Imidazole | Slight enhancement | Not reported | nih.govnasa.gov |

Furthermore, studies on other N-acylated amino acids, such as N-acyl cysteines, have shown their capacity to catalyze the formation of peptide bonds, suggesting a broader role for acylated amino acids in prebiotic polymerization reactions. nih.gov The N-terminal acylation, such as the benzoyl group in 1-Benzoylhistidine, could have served as a protecting group, preventing the amino terminus from participating in reactions and thus directing peptide bond formation to the C-terminus, a concept explored in models for N-to-C terminal extension in prebiotic peptide synthesis. rsc.org

Future Directions and Methodological Advancements in 1 Benzoylhistidine Research

Development of Advanced Analytical Techniques for Complex Reaction Mixtures

The analysis of reactions involving 1-Benzoylhistidine often deals with complex mixtures of products and intermediates. Future research will increasingly rely on the development and application of advanced analytical techniques to achieve comprehensive characterization.

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are central to this endeavor. americanpharmaceuticalreview.com Modern approaches like Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) offer high-resolution separation and sensitive detection, which are crucial for identifying and quantifying components in intricate biopharmaceutical samples. americanpharmaceuticalreview.com For instance, in the study of 1-Benzoylhistidine oxidation, which can occur during processes like photodynamic therapy or as a result of oxidative stress, a variety of oxidation products can be formed. ucf.edunih.gov Advanced LC-MS/MS techniques are indispensable for separating and identifying these closely related species, including isomeric forms of oxidized dipeptides. researchgate.net

The derivatization of amino acids, including histidine derivatives like 1-Benzoylhistidine, can significantly enhance their detectability in analytical systems. ddtjournal.comsigmaaldrich.com The use of benzoyl derivatives, for example, has been shown to improve separation and quantification of biogenic amines using micellar liquid chromatography. nih.gov Future work will likely see the development of novel derivatization strategies tailored for 1-Benzoylhistidine and its reaction products, improving sensitivity and selectivity in complex biological and chemical matrices. ddtjournal.com

Furthermore, techniques such as gas chromatography-mass spectrometry (GC-MS) can be employed, particularly after derivatization to increase volatility. sigmaaldrich.comepa.gov The fragmentation patterns observed in mass spectrometry provide critical structural information, allowing for the confident identification of reaction products. sigmaaldrich.com

A summary of analytical techniques applicable to 1-Benzoylhistidine research is presented below:

| Analytical Technique | Application in 1-Benzoylhistidine Research | Potential Advancements |

| HPLC/LC-MS | Separation and quantification of 1-Benzoylhistidine and its derivatives from complex mixtures. researchgate.netnih.gov | Development of novel stationary phases and gradient elution methods for improved resolution of isomers and oxidation products. |

| Tandem MS (MS/MS) | Structural elucidation of reaction products, including oxidation and degradation products. researchgate.netnih.gov | Application of high-resolution MS for accurate mass measurements and identification of unknown products. mdpi.com |

| GC-MS | Analysis of volatile derivatives of 1-Benzoylhistidine. sigmaaldrich.comepa.gov | Optimization of derivatization protocols to enhance volatility and thermal stability for a wider range of derivatives. |

| UV-Vis Spectroscopy | Monitoring reactions involving the benzoyl group. nih.gov | Integration with other techniques for real-time reaction monitoring. |

| NMR Spectroscopy | Detailed structural characterization of novel 1-Benzoylhistidine conjugates and reaction intermediates. | Use of 2D-NMR and other advanced techniques for unambiguous structure determination. |

Integration of In Silico and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational (in silico) and experimental studies offers a powerful paradigm for elucidating the intricate reaction mechanisms of 1-Benzoylhistidine. beilstein-journals.orgnih.gov Future research will increasingly leverage this integrated approach to gain a deeper understanding of its chemical behavior.

Computational modeling, using methods like Density Functional Theory (DFT), can predict reaction pathways, transition states, and the stability of intermediates. beilstein-journals.org For instance, in oxidation reactions, computational studies can help to understand the step-by-step process of how oxidants like singlet oxygen interact with the imidazole (B134444) ring of 1-Benzoylhistidine. ias.ac.in This can complement experimental findings from techniques like mass spectrometry that identify the final oxidation products. nih.gov

In silico tools can also be used to predict the reactivity of different sites within the 1-Benzoylhistidine molecule, guiding experimental design. core.ac.uk For example, computational analysis can help rationalize the selectivity observed in palladium-catalyzed C-H activation reactions, predicting whether a reaction will proceed via a proton abstraction or an electrophilic aromatic substitution mechanism. beilstein-journals.org Such predictions can then be validated through carefully designed experiments.

The integration of computational and experimental data is crucial for building comprehensive kinetic models of reaction systems involving 1-Benzoylhistidine. polimi.it Software like COPASI can be used to simulate reaction kinetics based on proposed mechanisms and experimentally determined rate constants, allowing for a dynamic understanding of the reaction progress over time. youtube.com

| Integrated Approach | Application to 1-Benzoylhistidine | Expected Insights |

| DFT Calculations + Product Analysis | Elucidating the mechanism of oxidation and degradation reactions. ias.ac.incore.ac.uk | Detailed understanding of reaction pathways, intermediate structures, and factors controlling product distribution. |

| Molecular Docking + In Vitro Assays | Predicting and validating the interaction of 1-Benzoylhistidine conjugates with biological targets. dovepress.com | Identification of key binding interactions and rational design of more potent bioactive molecules. |

| Reaction Prediction Software + Synthesis | Guiding the synthesis of novel 1-Benzoylhistidine derivatives with desired properties. beilstein-journals.org | More efficient discovery of new synthetic routes and architecturally complex molecules. |

| Kinetic Modeling + Experimental Kinetics | Developing a comprehensive understanding of reaction rates and dynamics. polimi.ityoutube.com | Accurate prediction of reaction outcomes under different conditions and optimization of reaction parameters. |

Exploration of Novel Synthetic Routes for Architecturally Complex 1-Benzoylhistidine Conjugates

1-Benzoylhistidine serves as a valuable building block for the synthesis of more complex molecules with potential applications in various fields. sci-hub.se Future research will focus on developing novel and efficient synthetic routes to access architecturally complex conjugates of 1-Benzoylhistidine.

The reactivity of the imidazole ring and the carboxylic acid and amino groups of the histidine backbone, once appropriately protected, offer multiple handles for chemical modification. For example, the synthesis of L-1-methylhistidine has been achieved from L-Nα-benzoylhistidine, demonstrating the utility of the benzoyl protecting group in directing reactivity. sci-hub.se

The development of new synthetic methodologies, such as novel coupling reactions or the use of innovative reagents, will be key. For instance, the reactivity of N-benzoylhistidine has been studied in the context of reactions with oxanorbornadiene reagents, highlighting its potential for use in bioconjugation strategies. nih.gov

The table below summarizes potential synthetic strategies for creating complex 1-Benzoylhistidine conjugates:

| Synthetic Strategy | Target Conjugate Type | Potential Applications |

| Peptide Coupling | Peptides and peptidomimetics incorporating 1-Benzoylhistidine. | Development of novel therapeutic peptides with enhanced stability or altered biological activity. |

| Click Chemistry | Triazole-containing 1-Benzoylhistidine conjugates. | Bioconjugation, drug delivery, and materials science. nih.gov |

| Cross-Coupling Reactions | Arylated or alkenylated 1-Benzoylhistidine derivatives. | Fine-tuning of electronic and steric properties for applications in catalysis or materials science. |

| Multicomponent Reactions | Highly functionalized and diverse 1-Benzoylhistidine scaffolds. | Rapid generation of compound libraries for high-throughput screening. |

Expanding the Scope of 1-Benzoylhistidine as a Building Block in Chemical Biology and Material Science

The unique structural features of 1-Benzoylhistidine make it an attractive building block for applications beyond traditional organic synthesis, extending into the realms of chemical biology and material science. sigmaaldrich.comwikipedia.orglibretexts.org

In chemical biology , 1-Benzoylhistidine and its derivatives can be used to probe biological processes. For example, N-benzoylhistidine has been used as a model compound to study the photooxygenation of histidine residues in proteins and to understand the mechanisms of protein crosslinking in photodynamic therapy. ucf.edu The development of 1-Benzoylhistidine-containing probes could enable the study of specific enzyme activities or protein-protein interactions.

In material science , the incorporation of 1-Benzoylhistidine into polymers or other materials could impart novel properties. ktu.ltdantecdynamics.comcas.orgmygermanuniversity.com The imidazole ring can participate in hydrogen bonding and metal coordination, potentially leading to materials with interesting self-assembly, catalytic, or responsive properties. The benzoyl group can influence the material's hydrophobicity and stacking interactions. Future research could explore the synthesis of 1-Benzoylhistidine-based polymers for applications in areas such as drug delivery, tissue engineering, or as functional coatings. cas.org

| Field | Application of 1-Benzoylhistidine | Future Research Directions |

| Chemical Biology | Probing protein oxidation and crosslinking. ucf.edunih.gov | Development of 1-Benzoylhistidine-based fluorescent probes for bioimaging; use in the design of enzyme inhibitors. |

| Material Science | Component of novel polymers and functional materials. ktu.ltdantecdynamics.com | Synthesis and characterization of 1-Benzoylhistidine-containing polymers with tunable properties; exploration of their use in biomaterials and catalysis. |

Q & A

Q. What are the key considerations for designing reproducible synthesis protocols for 1-Benzoylhistidine?

Methodological Answer:

- Begin with a literature review to identify existing synthetic routes and their limitations (e.g., yield, purity, scalability) .

- Optimize reaction conditions (solvent, temperature, catalyst) using small-scale trials, and validate reproducibility by repeating experiments ≥3 times .

- Document all procedures rigorously, including exact molar ratios, purification methods (e.g., column chromatography, recrystallization), and characterization data (NMR, HPLC). For new compounds, provide full spectral data and elemental analysis .

- Use standardized templates for experimental sections to ensure clarity and reproducibility .

Q. How can researchers ensure accurate characterization of 1-Benzoylhistidine derivatives?

Methodological Answer:

- Combine multiple analytical techniques: H/C NMR for structural confirmation, mass spectrometry for molecular weight, and HPLC for purity assessment (>95% recommended for publication) .

- Cross-reference spectral data with literature values for known analogs. For novel derivatives, include X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to resolve ambiguities .

- Address discrepancies (e.g., unexpected peaks in NMR) by re-isolating the compound or exploring alternative synthetic pathways .

Q. What safety protocols are critical when handling 1-Benzoylhistidine in laboratory settings?

Methodological Answer:

- Review Safety Data Sheets (SDS) for hazards (e.g., flammability, toxicity) and adhere to PPE requirements (gloves, goggles, lab coats) .

- Conduct risk assessments for reactions involving hazardous reagents (e.g., benzoyl chloride). Implement fume hood use and waste disposal protocols compliant with local regulations .

- Monitor compound stability during storage; avoid long-term exposure to light/moisture to prevent degradation .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for 1-Benzoylhistidine analogs?

Methodological Answer:

- Conduct a systematic review of primary literature to identify variables (e.g., assay type, cell lines, concentration ranges) that may explain discrepancies .

- Replicate conflicting studies under standardized conditions, controlling for batch-to-batch compound variability and experimental parameters (e.g., incubation time) .

- Apply meta-analytical tools (e.g., forest plots, heterogeneity tests) to quantify data variability and identify outliers .

Q. What methodological frameworks are effective for studying structure-activity relationships (SAR) of 1-Benzoylhistidine derivatives?

Methodological Answer:

- Use a hybrid approach:

Q. How can researchers address challenges in detecting low-abundance metabolites of 1-Benzoylhistidine in pharmacokinetic studies?

Methodological Answer:

- Optimize LC-MS/MS parameters: Use stable isotope-labeled internal standards to improve sensitivity and reduce matrix effects .

- Validate methods with spiked biological samples (plasma, urine) across a linear range (e.g., 1–1000 ng/mL) and calculate recovery rates .

- For trace-level detection, employ advanced techniques like high-resolution mass spectrometry (HRMS) or derivatization to enhance ionization efficiency .

Q. What strategies mitigate bias in literature reviews on 1-Benzoylhistidine’s biochemical mechanisms?

Methodological Answer:

-

Use Boolean operators (AND/OR/NOT) in database searches (PubMed, SciFinder) to filter irrelevant studies .

研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29 -

Apply PRISMA guidelines for systematic reviews to ensure transparency in study selection and data extraction .

-

Critically appraise sources: Prioritize peer-reviewed journals with high impact factors and avoid non-indexed platforms (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.